molecular formula C9H11N3 B13771558 2-Propylamino-nicotinonitrile

2-Propylamino-nicotinonitrile

Katalognummer: B13771558
Molekulargewicht: 161.20 g/mol
InChI-Schlüssel: YNXXIFLTPBDEGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propylamino-nicotinonitrile is an organic compound with the molecular formula C9H11N3 It belongs to the class of nicotinonitriles, which are derivatives of nicotinic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 2-Propylamino-nicotinonitrile involves the multi-component reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate using tetrabutyl ammonium bromide as a catalyst in an aqueous medium . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar multi-component reactions. The use of environmentally friendly solvents and catalysts is emphasized to ensure sustainable production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propylamino-nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

2-Propylamino-nicotinonitrile has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-Propylamino-nicotinonitrile exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1 and estrogen receptor alpha .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Propylamino-nicotinonitrile is unique due to its specific propylamino substitution, which imparts distinct chemical and biological properties. Its synthesis is relatively straightforward, and it offers a balance of reactivity and stability, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H11N3

Molekulargewicht

161.20 g/mol

IUPAC-Name

2-(propylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C9H11N3/c1-2-5-11-9-8(7-10)4-3-6-12-9/h3-4,6H,2,5H2,1H3,(H,11,12)

InChI-Schlüssel

YNXXIFLTPBDEGP-UHFFFAOYSA-N

Kanonische SMILES

CCCNC1=C(C=CC=N1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.